Isobutylamine Hydrochloride is a chemical compound with the molecular formula C4H12ClN . It is a derivative of Isobutylamine, an organic compound (specifically, an amine) with the formula (CH3)2CHCH2NH2 . Isobutylamine is one of the four isomeric amines of butane .
Isobutylamine may be used in the synthesis of N-i-butyl-9(Z),12(Z),15(Z)-octadecatrienamide by reacting with trilinolenin . It can also react with tropolone to form a hydrogen-bonded complex, isobutylammonium 7-oxocyclohepta-1,3,5-trien-1-olate .
The molecular weight of Isobutylamine Hydrochloride is 109.60 g/mol . The IUPAC name for this compound is 2-methylpropan-1-amine;hydrochloride . The InChI representation is InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H and the Canonical SMILES representation is CC©CN.Cl .
Isobutylamine can undergo oxyamination with fullerene (C60) to form polyamines .
The molecular weight of Isobutylamine Hydrochloride is 109.60 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass of the compound are 109.0658271 g/mol .
Isobutylamine hydrochloride is an organic compound that plays a significant role in various chemical processes and applications. It is the hydrochloride salt of isobutylamine, a branched-chain amine characterized by its distinct structure and properties. This compound is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Isobutylamine hydrochloride can be synthesized from isobutylamine, which is often produced through various methods including fermentation processes involving recombinant microorganisms. These microorganisms are genetically modified to enhance the production of intermediates necessary for isobutylamine biosynthesis, such as L-valine and pyruvate .
Isobutylamine hydrochloride falls under the category of amines, specifically aliphatic amines. It is classified as a primary amine due to the presence of one amino group attached to a carbon chain. Its molecular formula is C4H10ClN, indicating it contains four carbon atoms, ten hydrogen atoms, one nitrogen atom, and one chlorine atom.
The synthesis of isobutylamine hydrochloride typically involves the reaction of isobutylamine with hydrochloric acid. This process can be conducted in various solvents such as ethanol or water, where isobutylamine reacts with an excess of concentrated hydrochloric acid to form the hydrochloride salt .
Isobutylamine hydrochloride consists of an isobutyl group (a branched chain) attached to an amino group, forming a primary amine. The structure can be represented as follows:
Isobutylamine hydrochloride can participate in several chemical reactions typical of amines. Notably, it can undergo:
The mechanism by which isobutylamine acts in chemical reactions typically involves its nucleophilic character due to the lone pair on the nitrogen atom. This allows it to attack electrophilic centers in substrates, leading to bond formation.
For example, when reacting with an alkyl halide:
This mechanism underlies many synthetic pathways involving amines.
Relevant data indicate that isobutylamine hydrochloride should be stored in a cool, dry place away from incompatible substances.
Isobutylamine hydrochloride has diverse applications across various fields:
Isobutylamine (2-methylpropan-1-amine) is primarily biosynthesized via the decarboxylation of the branched-chain amino acid L-valine. This reaction is catalyzed by pyridoxal-5′-phosphate (PLP)-dependent decarboxylases, which cleave the α-carboxyl group of valine to release CO₂ and yield isobutylamine. In Streptomyces viridifaciens, the enzyme valine decarboxylase (VlmD) encoded by the vlmD gene within the valanimycin biosynthetic gene cluster directly converts valine into isobutylamine. This reaction is critical for initiating the biosynthesis of the azoxy antibiotic valanimycin [1] [4].
The reaction proceeds as follows:$$\text{L-valine} \xrightarrow{\text{Valine decarboxylase (VlmD)}} \text{isobutylamine} + \text{CO}_2$$
Structural analysis reveals that VlmD exhibits high substrate specificity for valine over other branched-chain amino acids like leucine or isoleucine. This specificity arises from a hydrophobic active-site pocket that accommodates valine’s isopropyl side chain while excluding bulkier residues. Homologous enzymes in plants (e.g., Echinacea purpurea) similarly decarboxylate valine to produce the amine moiety of alkamides [2] [5].
Table 1: Key Enzymes Catalyzing Valine Decarboxylation
Enzyme | Source Organism | Gene | Cofactor | Product |
---|---|---|---|---|
Valine decarboxylase | Streptomyces viridifaciens | vlmD | PLP | Isobutylamine |
Branched-chain amino acid decarboxylase | Echinacea purpurea | EpBCAD | PLP | Isobutylamine (precursor to alkamides) |
Isotopic labeling studies provide direct evidence for the metabolic flux from valine to isobutylamine. In S. viridifaciens, feeding experiments with L-[1-¹³C,¹⁵N]valine demonstrated efficient incorporation of both isotopes into valanimycin via isobutylamine, confirming valine as the primary precursor. The ¹³C NMR spectrum of purified valanimycin showed characteristic coupling patterns consistent with retention of the valine-derived carbon skeleton [1].
Similarly, in E. purpurea, isotopically labeled L-[U-¹³C₅]valine and L-[¹⁵N]valine were incorporated into alkamides such as dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide. Mass spectrometry revealed:
These studies established that valine decarboxylation is the rate-limiting step in alkamide biosynthesis, with minimal metabolic diversion to other pathways.
PLP-dependent decarboxylases (group II; EC 4.1.1.) utilize a conserved catalytic mechanism involving Schiff base formation between PLP and the substrate α-amino group. For valine decarboxylation:
The S. viridifaciens VlmD shares structural homology with histidine and aromatic amino acid decarboxylases but possesses a unique substrate-binding pocket that favors branched-chain amino acids. Site-directed mutagenesis studies identified residues critical for valine specificity:
Kinetic parameters for VlmD:
Table 2: Kinetic Parameters of Valine Decarboxylases
Parameter | VlmD (S. viridifaciens) | EpBCAD (E. purpurea) |
---|---|---|
Kₘ (Valine) | 0.8 ± 0.1 mM | 1.2 ± 0.3 mM |
k꜀ₐₜ | 12.4 ± 0.5 s⁻¹ | 9.7 ± 0.6 s⁻¹ |
k꜀ₐₜ/Kₘ | 15.5 mM⁻¹s⁻¹ | 8.1 mM⁻¹s⁻¹ |
Isobutylamine serves as the amine moiety for over 20 alkamides in Echinacea purpurea. Biosynthesis involves two key steps:
Alkamide diversity arises from variations in the acyl chain, including:
Highest alkamide concentrations occur in:
Table 3: Alkamides Derived from Isobutylamine in E. purpurea
Alkamide Common Name | Acyl Moiety Structure | Primary Accumulation Site | Concentration (nmol/g FW) |
---|---|---|---|
Bauer alkamide 2 | Dodeca-2E,4E-dienoic acid | Roots | 1200 ± 670 |
Bauer alkamide 8 | Dodeca-2E,4E,8Z,10E-tetraenoic acid | Stage 5 disc florets | 995 ± 2 |
i4N-12:4Δ2E,4E,8Z,10E | Dodeca-2E,4E,8Z,10E-tetraenoic acid | Petals of stage 5 flowers | 501 ± 38 |
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